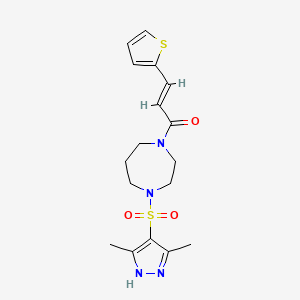

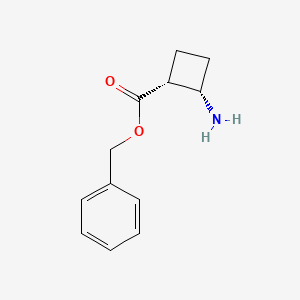

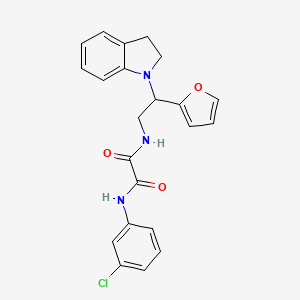

4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide" is a chemical entity that appears to be related to a class of compounds known as 4-(anilino)pyrrole-2-carboxamides. These compounds have been studied for their potential as androgen receptor (AR) antagonists, which are of interest in the treatment of conditions like prostate cancer. The AR antagonists in this class are designed to be non-steroidal and non-anilide, which could offer a different pharmacological profile compared to traditional treatments .

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of various substituents to the pyrrole nucleus. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a compound with a similar pyridine-carboxamide structure, was achieved through the reaction of aminopyridine with chloropyridine-carboxylic acid under optimized conditions, yielding a high purity product . This suggests that the synthesis of the compound might also involve similar amide bond formation and substitution reactions.

Molecular Structure Analysis

The molecular structure of pyrrole-2-carboxamide derivatives is characterized by the presence of a pyrrole ring linked to a carboxamide group. The introduction of various substituents, such as chloro groups or alkyl chains, can significantly alter the binding affinity and biological activity of these compounds. For example, the introduction of a bulky N-alkyl group in the 4-(anilino)pyrrole-2-carboxamides increased their binding affinity for the androgen receptor . Therefore, the dichlorobenzoyl and thienylmethyl groups in the compound of interest are likely to influence its molecular interactions and biological properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrole-2-carboxamide derivatives typically include amide bond formation, which is a key step in creating the carboxamide linkage. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, for example, involves the reaction of amines with a chloropyridine-carboxylic acid ester . This indicates that the compound may also be synthesized through similar reactions involving the coupling of a pyrrole-2-carboxylic acid derivative with an appropriate amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole-2-carboxamide derivatives are influenced by their molecular structure. The solubility of these compounds in polar solvents is an important characteristic, as it determines their processability and potential applications. For instance, a series of polyamides containing a pyridyl moiety were found to be soluble at room temperature in various polar solvents . This suggests that the solubility of "4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide" could also be favorable in similar solvents, which would be beneficial for its handling and formulation.

Scientific Research Applications

Synthesis and Characterization

- The compound is involved in innovative synthesis methods, as demonstrated in a study where aminoamide derivatives were used for the synthesis of various compounds, indicating its potential use in creating novel chemical structures (Ahmed et al., 2018).

Antibacterial Activity

- Pyrrole-2-carboxamide derivatives, including structures similar to 4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, have been synthesized and evaluated for their antibacterial activity. This suggests the compound's potential as an antibacterial agent (Mane et al., 2017).

Chemical Structure Exploration

- Research on related compounds, like thieno[2,3-b]pyridines, demonstrates the interest in exploring the chemical structure and reactions of such compounds for potential applications in various fields, including medicinal chemistry (Stroganova et al., 2019).

Electropolymerization Potential

- N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, a compound with a similar structure, has shown potential in electropolymerization, suggesting that derivatives like 4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide could be explored in this area (Lengkeek et al., 2010).

Antimicrobial Potential

- Some derivatives of pyrrole-2-carboxamide have been found to exhibit significant antimicrobial activity, highlighting the compound's relevance in the search for new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

properties

IUPAC Name |

4-(2,3-dichlorobenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2S/c18-13-5-1-4-12(15(13)19)16(22)10-7-14(20-8-10)17(23)21-9-11-3-2-6-24-11/h1-8,20H,9H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKQJVBEZSNQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dichlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)

![Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3018616.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018622.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)